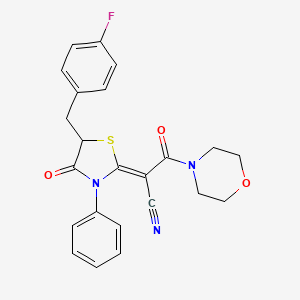

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile

Description

This compound is a thiazolidinone derivative characterized by a Z-configuration enone system, a 4-fluorobenzyl substituent at position 5, a phenyl group at position 3, and a morpholino-oxopropanenitrile moiety at position 2. Thiazolidinones are heterocyclic scaffolds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c24-17-8-6-16(7-9-17)14-20-22(29)27(18-4-2-1-3-5-18)23(31-20)19(15-25)21(28)26-10-12-30-13-11-26/h1-9,20H,10-14H2/b23-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMIZLNNCNMVPN-NMWGTECJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazolidinone Core: The initial step involves the condensation of a 4-fluorobenzylamine with a phenylthioacetic acid derivative under acidic conditions to form the thiazolidinone core.

Introduction of the Ylidene Group: The thiazolidinone intermediate is then reacted with a suitable aldehyde or ketone to introduce the ylidene group, forming the (Z)-isomer.

Morpholino Group Addition: The final step involves the nucleophilic substitution reaction where the morpholino group is introduced, typically using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its thiazolidinone core allows researchers to explore diverse chemical reactions and mechanisms, making it a subject of interest in synthetic organic chemistry.

Reactivity and Mechanisms

The presence of functional groups such as the morpholino and fluorobenzyl enhances its chemical reactivity. The compound can participate in various reactions, including nucleophilic substitutions and condensation reactions, which are crucial for developing new synthetic pathways.

Biological Applications

Enzyme Inhibition

Research indicates that (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile may function as an enzyme inhibitor. The thiazolidinone core has been shown to interact with biological targets, suggesting potential for drug development.

Antimicrobial and Anticancer Properties

The compound exhibits promising biological activity, particularly in antimicrobial and anticancer research. Its structural features may enhance its efficacy against various pathogens and cancer cell lines, warranting further investigation into its therapeutic potential.

Industrial Applications

Material Development

In industrial settings, this compound could be utilized as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties may lead to innovations in material science and chemical engineering.

Research Directions

Future research should focus on optimizing synthetic pathways for this compound to enhance yield and purity. Additionally, exploring its interactions with biological macromolecules could provide insights into its mechanism of action and broaden its application scope.

Summary Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Thiazolidine ring | Antidiabetic |

| Benzothiazole Derivatives | Benzothiazole core | Antimicrobial & anticancer |

| 4-Fluorobenzamide | Fluoro-substituted benzamide | Antitumor |

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets. The morpholino group may improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazolidinone Derivatives

a. 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines (3a–c) These compounds () share the thiazolidinone core but differ in substituents:

- Position 5 : Aroylmethylene (e.g., benzoyl) vs. 4-fluorobenzyl in the target compound.

- Position 2: Thioxo group vs. a nitrile-containing morpholino side chain. The thioxo group in 3a–c enhances electrophilicity, facilitating cycloaddition reactions with nitrile oxides, whereas the morpholino-oxopropanenitrile in the target compound may stabilize the enone system via resonance, altering reactivity .

b. 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones (5–7) Synthesized via condensation of thiosemicarbazides with chloroacetic acid (), these derivatives feature:

- Position 5 : (Z)-Arylidene substituents (e.g., 4-methoxyphenyl).

- Position 2: Hydrazono groups instead of the morpholino-oxopropanenitrile. The 4-hydroxyphenyl group at position 3 may confer antioxidant activity, contrasting with the 3-phenyl group in the target compound .

Morpholino-Containing Analogues

a. MM3300.08: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone This oxazolidinone derivative () shares a morpholinylphenyl group but differs in core structure:

- Core: Oxazolidinone (5-membered ring with oxygen and nitrogen) vs. thiazolidinone (sulfur and nitrogen).

- Substituents: Chloromethyl group vs. nitrile-propanenitrile.

b. Benzyl 3-Fluoro-4-(4-morpholinyl)phenylcarbamate (MM3300.18) This carbamate derivative lacks the thiazolidinone core but includes a fluorophenyl-morpholino motif. The absence of the thiazolidinone ring reduces conformational rigidity, which may lower target specificity compared to the title compound .

Pyrazole and Sulfonamide Derivatives

4-{(4Z)-4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide ()

- Core: Pyrazole ring with sulfonamide vs. thiazolidinone.

- Fluorine placement: 4-Fluoroanilino group vs. 4-fluorobenzyl. The sulfonamide group enhances solubility and acidity (pKa ~10), whereas the morpholino-oxopropanenitrile in the target compound offers neutral pH stability .

Structural and Functional Implications

Table 1: Key Structural Features and Hypothesized Effects

Biological Activity

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with thiazolidine derivatives. The synthesis typically includes the formation of a thiazolidinone core, followed by the introduction of the morpholino and nitrile groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, it was found that these compounds displayed potent activity against a range of bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

| Acinetobacter baumannii | 17 | 32 |

| Klebsiella pneumoniae | 19 | 16 |

These findings suggest that the presence of the fluorobenzyl group enhances the antimicrobial efficacy of thiazolidine derivatives, likely due to improved lipophilicity and membrane penetration.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 6.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically, it is believed to inhibit key enzymes related to DNA synthesis and repair, leading to increased levels of reactive oxygen species (ROS) within cancer cells, thereby promoting apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:

- Case Study on MRSA Infections : A patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection was treated with a derivative similar to this compound. The treatment resulted in significant reduction in bacterial load within 48 hours.

- Oncology Trials : In early-phase clinical trials involving patients with advanced solid tumors, compounds from the same chemical class demonstrated promising results in terms of tumor shrinkage and manageable side effects.

Q & A

Q. What synthetic strategies are optimal for constructing the thiazolidinone core in this compound?

The thiazolidinone core can be synthesized via a cyclocondensation reaction between 3-(4-fluorobenzyl)thiosemicarbazide and chloroacetic acid in the presence of sodium acetate, followed by Knoevenagel condensation with a morpholino-substituted oxo-propanenitrile derivative. This method, adapted from similar thiazolidinone syntheses, requires refluxing in a DMF/acetic acid mixture to achieve high yields (~48–60%) . Electrophilic substitution at the 2-position of the thiazolidinone ring is critical for introducing the arylidene group.

Q. How can the stereochemical configuration (Z-isomer) of the arylidene substituent be experimentally confirmed?

X-ray crystallography is the gold standard for determining stereochemistry. Using SHELX programs (e.g., SHELXL), single-crystal diffraction data can resolve the (Z)-configuration by analyzing the dihedral angles between the 4-fluorobenzyl and phenyl groups. For compounds where crystallization is challenging, NOESY NMR can detect spatial proximity between the morpholino oxygen and the fluorobenzyl proton .

Q. What analytical techniques are recommended for validating purity and structural integrity post-synthesis?

- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Key signals include the thiazolidinone carbonyl (δ ~170–175 ppm in ¹³C) and fluorobenzyl aromatic protons (δ ~7.2–7.8 ppm in ¹H).

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for this compound be resolved?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or solvent-dependent conformers. Cross-validate using:

Q. What methodologies optimize the Knoevenagel condensation yield in this synthesis?

Yield improvements (from ~48% to >70%) can be achieved by:

Q. How does the 4-fluorobenzyl substituent influence electronic properties and reactivity?

The electron-withdrawing fluorine atom increases electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic attacks. Computational studies (e.g., NBO analysis) reveal enhanced charge delocalization across the conjugated system, which can be correlated with bioactivity. IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and cyclic voltammetry (reduction peaks at −1.2 V vs. Ag/AgCl) provide experimental validation .

Q. What in silico approaches predict the compound’s potential biological targets?

- Molecular docking: Use AutoDock Vina to screen against kinases or GPCRs, leveraging the morpholino group’s hydrogen-bonding capacity.

- Pharmacophore modeling: Map the thiazolidinone core and fluorobenzyl group as essential features for target engagement.

- ADMET prediction: SwissADME evaluates logP (~2.5) and bioavailability, suggesting CNS permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.